5-Methyl-L-lysine
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Overview
Description
5-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the epsilon (ε) amino group of the lysine side chain. This modification plays a significant role in various biological processes, particularly in the regulation of gene expression through epigenetic mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-lysine typically involves the methylation of lysine. One common method is the reductive methylation of Nα-Fmoc-lysine using formaldehyde and sodium cyanoborohydride, followed by quaternization with methyl iodide . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods: Industrial production of this compound is less common compared to other amino acid derivatives. advancements in peptide synthesis techniques, such as solid-phase peptide synthesis, have facilitated the production of methylated lysine derivatives for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ε-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylated amino group back to its primary form.
Substitution: Nucleophilic substitution reactions can occur at the ε-amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS) are used in nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .
Scientific Research Applications
5-Methyl-L-lysine has numerous applications in scientific research:
Epigenetics: It is a crucial component in the study of histone modifications and gene expression regulation
Properties
CAS No. |
61475-85-2 |
---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2,6-diamino-5-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(4-8)2-3-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
BSHGVWRQILWEKK-GDVGLLTNSA-N |
Isomeric SMILES |
CC(CC[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(CCC(C(=O)O)N)CN |
Origin of Product |
United States |
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